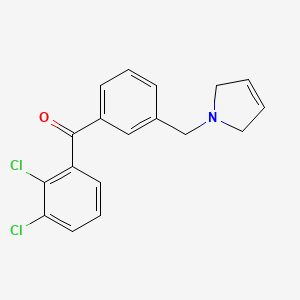

(2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

This compound is a benzophenone derivative featuring a 2,3-dichlorophenyl group attached to the ketone carbon and a 3-substituted phenyl group. The substituent on the phenyl ring is a 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety, which introduces a partially unsaturated five-membered heterocyclic ring.

Properties

IUPAC Name |

(2,3-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-16-8-4-7-15(17(16)20)18(22)14-6-3-5-13(11-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVPXWVALWAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643502 | |

| Record name | (2,3-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-47-8 | |

| Record name | Methanone, (2,3-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898763-76-3, is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 332.22 g/mol. The structure features a dichlorophenyl group and a pyrrole moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H15Cl2NO |

| Molecular Weight | 332.22 g/mol |

| CAS Number | 898763-76-3 |

| Purity | >98% |

Antitumor Activity

Research indicates that derivatives of compounds similar to (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, one study demonstrated that the compound effectively inhibited cell growth in breast cancer cells via apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to reduce pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may interfere with the NF-kB signaling pathway, which is crucial in inflammatory responses .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented, indicating that (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone may possess similar effects. Studies have reported inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2.

- Cytokine Modulation : The compound may inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6 through interference with transcription factors involved in their expression.

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry evaluated a series of compounds structurally related to (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone for their antitumor efficacy against various cancer cell lines. The results indicated a dose-dependent inhibition of tumor cell proliferation with IC50 values ranging from 10 to 30 µM .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory bowel disease models, administration of the compound resulted in a significant reduction in disease severity scores and histological damage compared to control groups. This study supports its potential use in treating inflammatory conditions .

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibit significant interactions with dopamine receptors. A study evaluated the structure-activity relationship (SAR) of various derivatives and found that certain modifications enhance selectivity for the D3 dopamine receptor over D2 receptors. This specificity is crucial for developing treatments for neuropsychiatric disorders such as schizophrenia and addiction .

Table 1: Binding Affinities of Related Compounds

| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|

| Compound A | 76.4 ± 6.61 | 0.44 ± 0.05 | 174 |

| Compound B | 502 ± 51.5 | 1.39 ± 0.19 | 4900 |

| (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | TBD | TBD | TBD |

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. The presence of the pyrrolidine ring suggests that it may interact with neurotransmitter systems involved in seizure activity. Preliminary studies have indicated that related compounds demonstrate efficacy in models of epilepsy, warranting further investigation into their mechanisms of action .

Case Study 1: D3 Receptor Selectivity

In a detailed pharmacological evaluation, researchers synthesized a series of derivatives based on the core structure of (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. The study focused on optimizing binding affinities for the D3 receptor while minimizing activity at the D2 receptor to reduce side effects associated with antipsychotic medications. The findings highlighted several candidates with improved selectivity ratios .

Case Study 2: Anticonvulsant Screening

A separate investigation assessed the anticonvulsant properties of compounds derived from similar structures. The study utilized the pentylenetetrazol (PTZ) model to evaluate efficacy. Results indicated that certain derivatives exhibited significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related methanone derivatives, highlighting key differences in substituents, molecular weight, and functional groups:

Key Observations:

Substituent Effects: Chlorine vs. Pyrrole Saturation: The 2,5-dihydro-1H-pyrrol group (partially unsaturated) in the target compound may offer greater conformational flexibility compared to fully saturated pyrrolidinyl or methylated pyrrole derivatives .

Positional Isomerism :

- The placement of substituents on the phenyl ring (e.g., para vs. meta positions) impacts electronic distribution. For example, the 4-chloro-2-fluoro substitution in CAS 898763-41-2 introduces ortho/para-directing effects distinct from the target compound’s 2,3-dichloro pattern .

Biological Implications: Fluorine in CAS 898763-41-2 could enhance metabolic stability by resisting oxidative degradation, a feature absent in the dichloro analog .

Research Findings and Data Gaps

While the provided evidence lacks direct studies on the target compound, inferences can be drawn from its analogs:

- Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution or coupling reactions involving halogenated aryl precursors and heterocyclic amines .

- Crystallography : SHELX software () is widely used for structural determination of such small molecules, suggesting crystallographic data for the target compound could be obtained using these tools .

Q & A

Q. What are the recommended synthetic routes for preparing (2,3-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, and how can reaction efficiency be optimized?

Methodological Answer: A multi-step synthesis approach is typically employed. Key steps include:

- Friedel-Crafts acylation to attach the dichlorophenyl group to the methanone core.

- Mannich reaction or alkylation to introduce the pyrrolidinyl-methyl substituent at the 3-position of the phenyl ring.

- Purification via column chromatography and crystallization (e.g., methanol or dioxane) to achieve ≥98% purity .

Optimization Strategies:

- Use Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts acylation to enhance electrophilic substitution.

- Control reaction temperature (75–80°C) and solvent polarity (DMF or THF) to minimize side reactions .

- Monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

| Technique | Key Spectral Markers | Example Data |

|---|---|---|

| ¹H-NMR | - Aromatic protons (δ 7.0–7.5 ppm, splitting patterns). - Pyrrolidinyl CH₂ (δ 3.5–4.5 ppm). - Methanone absence of protons (validates acylation). | δ 4.75 (s, 2H, CH₂), δ 7.49 (d, 2H, Ar-H) |

| ¹³C-NMR | - Carbonyl (C=O) signal at ~190 ppm. - Chlorinated aromatic carbons (δ 125–135 ppm). | δ 186.80 (C=O), δ 130.02 (Cl-C₆H₃) |

| IR | C=O stretch at ~1685 cm⁻¹ . | 1685 cm⁻¹ (ketone) |

| MS | Molecular ion peak ([M+H]⁺) matching molecular weight (e.g., m/z 376.0 for C₁₉H₁₅Cl₂NO). | m/z 332.0 ([M+H]⁺ for analogous compound) |

Validation: Cross-reference with NIST spectral databases to confirm assignments .

Q. What safety protocols should be followed when handling this compound, given its structural complexity and potential reactivity?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., dichlorobenzene derivatives).

- Spill Management: Neutralize acidic/basic residues with appropriate buffers before disposal.

- First Aid: For skin contact, rinse with water for 15 minutes; consult a physician and provide SDS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound across different studies?

Methodological Answer:

- Standardization: Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR .

- Cross-Validation: Compare with high-resolution mass spectrometry (HR-MS) and X-ray crystallography data to confirm molecular geometry .

- Database Alignment: Match IR and MS spectra against NIST reference data to resolve ambiguities .

Q. What crystallographic strategies are suitable for determining the three-dimensional conformation of this methanone derivative, particularly regarding dihedral angles between aromatic rings?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/water mixtures).

- Key Parameters: Analyze dihedral angles between the dichlorophenyl and pyrrolidinyl-methyl-substituted phenyl rings. For analogous compounds, angles range from 15–30° .

- Packing Analysis: Use software like Mercury to study intermolecular interactions (e.g., halogen bonding from Cl substituents) .

Q. How can researchers design experiments to investigate the hydrolytic stability of the methanone group under varying pH conditions?

Methodological Answer:

- Experimental Setup:

- Prepare buffer solutions (pH 1–13).

- Incubate the compound at 37°C and sample at intervals (0, 24, 48 hrs).

- Analysis:

- Use HPLC-UV to quantify intact compound.

- Identify degradation products via LC-MS (e.g., carboxylic acid derivatives from ketone hydrolysis) .

- Kinetics: Calculate half-life (t₁/₂) using first-order decay models.

Q. What strategies can elucidate the electronic effects of substituents on the methanone core’s reactivity?

Methodological Answer:

- DFT Calculations: Model electron density distribution using Gaussian09 with B3LYP/6-31G(d) basis set.

- Compare HOMO/LUMO energies of dichlorophenyl vs. non-halogenated analogs.

- Experimental Probes:

- ¹³C-NMR Chemical Shifts: Electron-withdrawing Cl groups deshield adjacent carbons (δ 130–135 ppm) .

- IR Stretching Frequencies: Reduced C=O wavenumbers indicate resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.